Fmoc-Ile-Thr(Psime,Mepro)-OH

Flow peptide synthesis Pseudoproline acylation Sterically hindered coupling

This pseudoproline dipeptide is essential for high-quality Fmoc SPPS of aggregation-prone Ile-Thr sequences. The TFA-labile oxazolidine ring introduces a reversible kink that disrupts β-sheet formation, preventing synthesis failure and improving crude purity. Choose this building block to ensure reproducible, high-yield peptide production.

Molecular Formula C28H34N2O6
Molecular Weight 494.59
CAS No. 957780-52-8
Cat. No. B613456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ile-Thr(Psime,Mepro)-OH
CAS957780-52-8
Synonyms957780-52-8; Fmoc-Ile-Thr{psi(Me,Me)pro}-OH; Fmoc-Ile-Thr[Psi(Me,Me)Pro]-OH; Fmoc-Ile-Thr(Psime,Mepro)-OH; MolPort-023-223-423; 6905AH; ZINC71788145; AKOS025289509; CF-1362; AK170274
Molecular FormulaC28H34N2O6
Molecular Weight494.59
Structural Identifiers
SMILESCCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24-/m0/s1
InChIKeyVZNSFSVZJYPRMN-OOADCZFESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ile-Thr(Psime,Mepro)-OH CAS 957780-52-8: Pseudoproline Dipeptide for SPPS


Fmoc-Ile-Thr(Psime,Mepro)-OH (CAS 957780-52-8), systematically designated (4S,5R)-3-[(2S,3S)-2-(Fmoc-amino)-3-methylpentanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, is an Fmoc-protected pseudoproline dipeptide [1]. It incorporates a threonine residue reversibly protected as a 2,2-dimethyloxazolidine ring (ψMe,Mepro) that mimics proline's secondary structure-disrupting function and is fully cleaved under standard TFA deprotection to regenerate native Thr . This building block is designed specifically for Fmoc solid-phase peptide synthesis (SPPS) of sequences containing the Ile-Thr dipeptide motif, where aggregation-prone β-sheet formation would otherwise compromise synthesis efficiency and crude peptide quality .

Fmoc-Ile-Thr(Psime,Mepro)-OH: Why Standard Fmoc-Ile-OH + Fmoc-Thr(tBu)-OH Cannot Substitute


Direct stepwise coupling of Fmoc-Ile-OH followed by Fmoc-Thr(tBu)-OH in sequences prone to aggregation fails to address the root cause of synthesis failure: intermolecular β-sheet formation and peptide chain collapse on the resin. Pseudoproline dipeptides introduce a cis-amide bond conformation (approximately 95:5 cis:trans ratio) that inserts a controlled "kink" into the growing peptide backbone, physically disrupting the hydrogen-bonding network required for aggregation [1]. The dipeptide format of Fmoc-Ile-Thr(Psime,Mepro)-OH is functionally essential, not merely a convenience: direct coupling to a monomeric pseudoproline (H-Thr(ΨPro)-OH) is sterically hindered, and in flow peptide chemistry, acylation of the pseudoproline nitrogen achieves only >75% efficiency for most amino acids and fails for Asp (8% efficiency), whereas the preformed dipeptide bypasses this problematic acylation entirely [2]. For sequences containing the Ile-Thr motif—particularly in hydrophobic or β-branched regions—the use of this specific building block is therefore not interchangeable with standard amino acids or alternative pseudoproline sequences .

Fmoc-Ile-Thr(Psime,Mepro)-OH: Quantitative Evidence for Scientific Selection


Fmoc-Ile-Thr(Psime,Mepro)-OH: Dipeptide Format Enables >75% Acylation Efficiency Where Monomer Fails

The dipeptide format of Fmoc-Ile-Thr(Psime,Mepro)-OH circumvents a fundamental synthetic limitation: direct coupling to monomeric pseudoproline (H-Thr(ΨPro)-OH) is inefficient and sequence-dependent. In flow peptide chemistry, in situ acylation of H-Thr(ΨPro)-OH with Fmoc-Ile-OH was not individually quantified, but a comprehensive study across 19 proteinogenic amino acids demonstrated that acylation efficiency ranged from >75% for most amino acids down to only 8% for Asp, with Met requiring five equivalents to achieve 70% [1]. The preformed dipeptide eliminates this variable coupling step entirely, delivering the pseudoproline unit with the preceding residue already installed and fully characterized .

Flow peptide synthesis Pseudoproline acylation Sterically hindered coupling

Fmoc-Ile-Thr(Psime,Mepro)-OH: Validated HPLC Purity ≥97.0% with Impurity Specification ≤1.50%

Commercial-grade Fmoc-Ile-Thr(Psime,Mepro)-OH (Novabiochem®) is supplied with a minimum assay specification of ≥97.0% by HPLC (area%), with single impurities controlled to ≤1.50% . This specification provides a quantifiable procurement benchmark. In comparison, Fmoc-Ala-Thr(psiMe,Mepro)-OH (a closely related pseudoproline dipeptide differing only in the N-terminal residue) carries a tighter single-impurity specification of ≤1.00% , while certain alternative suppliers for Fmoc-Ile-Thr(Psime,Mepro)-OH provide titrimetric assay ranges of 95–101% or 95–102% without explicit HPLC impurity limits .

Analytical quality control HPLC purity Procurement specification

Fmoc-Ile-Thr(Psime,Mepro)-OH: Sequence-Specific Aggregation Disruption for Ile-Thr Motif

The Ile-Thr dipeptide motif combines a β-branched hydrophobic residue (Ile) with a hydroxyl-containing residue (Thr), both of which contribute to β-sheet propensity in elongating peptide chains. Fmoc-Ile-Thr(Psime,Mepro)-OH is specifically designated as "undoubtedly the most effective and simplest to use tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptide containing the Ile-Thr dipeptide motif" . Pseudoprolines derived from Thr (oxazolidine with 5-methyl group) exhibit distinct conformational properties compared to Ser-derived pseudoprolines. In a study of Leu-ΨPro bond conformations relevant to Stat3 inhibitors, the Thr(ΨMe,Mepro) analog showed 63% cis content in aqueous solution, whereas the Ser(ΨMe,Mepro) analog exhibited 69% cis content, resulting in 3-5 fold differences in biological activity [1].

Aggregation-prone sequences β-branched amino acids Difficult peptides

Fmoc-Ile-Thr(Psime,Mepro)-OH: Proline-Like Backbone Disruption with 95:5 cis-Amide Preference

The oxazolidine ring in Fmoc-Ile-Thr(Psime,Mepro)-OH enforces a strong thermodynamic preference for the cis-amide bond conformation, estimated at approximately 95:5 cis:trans ratio in pseudoproline dipeptides [1]. This conformational constraint mimics the well-established "proline effect"—where proline residues disrupt β-sheet and α-helical hydrogen bonding patterns—but does so reversibly, as the oxazolidine ring is quantitatively cleaved to regenerate native threonine during TFA-mediated final deprotection . The induced backbone turn physically prevents the intermolecular hydrogen bonding that drives on-resin aggregation, while also bringing distal residues into spatial proximity for improved macrocyclization yields [1].

Cis-trans isomerization Secondary structure disruption Macrocyclization

Fmoc-Ile-Thr(Psime,Mepro)-OH: Two-Residue Extension in Single Coupling Step

The dipeptide format of Fmoc-Ile-Thr(Psime,Mepro)-OH provides a quantifiable efficiency advantage: it extends the peptide chain by two residues in a single coupling-deprotection cycle, reducing the total number of synthetic cycles required for a given sequence by one for each pseudoproline incorporation . This is not merely a convenience feature but an intentional design element—the pseudoproline is supplied as a dipeptide because direct acylation of the hindered oxazolidine nitrogen with the preceding amino acid is inefficient and sequence-dependent [1]. In comparison, stepwise coupling of Fmoc-Ile-OH followed by Fmoc-Thr(tBu)-OH consumes two full SPPS cycles and offers no aggregation-disrupting benefit .

Synthesis efficiency Cycle reduction Process economics

Fmoc-Ile-Thr(Psime,Mepro)-OH: High-Value Applications Based on Differential Evidence


Synthesis of Aggregation-Prone Peptides Containing Hydrophobic Ile-Thr Segments

This building block is indicated for Fmoc SPPS of sequences where the Ile-Thr motif lies within a hydrophobic or β-branched region predicted to form on-resin β-sheet aggregates. The cis-amide conformation (~95:5 cis:trans) induced by the oxazolidine ring physically disrupts the hydrogen-bonding network required for aggregation [1]. In such sequences, stepwise coupling of standard amino acids typically results in incomplete deprotection, low coupling yields, and deletion sequences—failures that the pseudoproline dipeptide format is specifically designed to prevent .

GMP-Adjacent Peptide API Process Development Requiring Traceable Specifications

For process development of peptide active pharmaceutical ingredients where analytical traceability is required, the Novabiochem® grade of this compound provides defined specifications: ≥97.0% HPLC purity with single impurities ≤1.50%, supported by full Certificate of Analysis and documented analytical methods [1]. This level of specification documentation supports method validation and technology transfer activities that less rigorously characterized alternative batches (e.g., those specified only by titrimetric assay ranges of 95–102%) may not adequately support .

Long Peptide and Small Protein Synthesis Where Cycle Efficiency Impacts Yield

In syntheses exceeding 30–40 residues, the cumulative yield is a function of per-cycle coupling efficiency raised to the number of cycles. By extending the peptide chain by two residues in a single coupling step, Fmoc-Ile-Thr(Psime,Mepro)-OH reduces the total cycle count by one per pseudoproline incorporation [1]. For a 50-mer peptide containing multiple Ile-Thr motifs, this reduction in synthetic steps translates directly to higher crude yield, lower reagent consumption, and reduced purification burden—quantifiable procurement justifications in process-scale synthesis .

Cyclic Peptide Synthesis Requiring Turn Induction for Macrocyclization

The cis-amide conformation enforced by the pseudoproline ring inserts a controlled turn in the peptide backbone, bringing distal reactive termini into closer spatial proximity [1]. This conformational pre-organization is recognized to improve macrocyclization yields in head-to-tail cyclization and other intramolecular closure strategies. For cyclic peptide drug candidates containing Ile-Thr motifs, incorporation of Fmoc-Ile-Thr(Psime,Mepro)-OH may enhance cyclization efficiency compared to linear precursors synthesized without pseudoproline intervention .

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